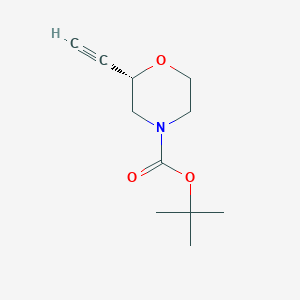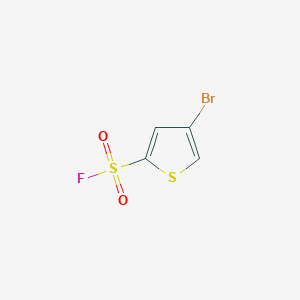
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBF-THIQ) is a synthetic heterocyclic compound that has been studied for a variety of applications in scientific research. TBF-THIQ is of particular interest due to its unique structure, which contains both a bromine and a fluorine atom, as well as its ability to form a stable complex with a variety of other compounds. TBF-THIQ has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. In biochemistry, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been used as a ligand for the synthesis of various metalloproteins. In physiology, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the development of new drugs and therapies. In addition, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
Mecanismo De Acción
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its ability to form a stable complex with a variety of other compounds. This is due to the presence of both a bromine and a fluorine atom in its structure, which allows it to form strong hydrogen bonds with other molecules. In addition, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been found to be able to form a stable complex with a variety of other compounds due to its ability to form a stable complex with a variety of other compounds.
Biochemical and Physiological Effects
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the development of new drugs and therapies. In particular, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the treatment of various diseases, such as diabetes, cancer, and Alzheimer's disease. tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has also been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. First, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. Second, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is relatively easy to synthesize and can be produced in high yields and with a high degree of purity. Finally, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is relatively inexpensive and can be purchased in bulk quantities. However, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate also has several limitations. First, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not water soluble and therefore must be used in anhydrous conditions. Second, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not very soluble in organic solvents and must be used in low concentrations. Finally, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not very stable at high temperatures and must be stored at low temperatures to avoid degradation.
Direcciones Futuras
There are several potential future directions for research involving tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. First, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to develop new drugs and therapies for a variety of diseases, such as diabetes, cancer, and Alzheimer's disease. Second, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to synthesize a variety of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Third, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to develop new materials and compounds for use in organic chemistry and materials science. Finally, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to study the structure and properties of various metalloproteins.
Métodos De Síntesis
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized using a number of different methods. The most commonly used method is the Suzuki-Miyaura reaction, which involves the coupling of an aryl bromide with an aryl fluoride in the presence of a palladium catalyst. This method has been used to synthesize tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in high yields and with a high degree of purity. Other methods, such as the Biginelli reaction, have also been used to synthesize tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, although these methods are less commonly used.
Propiedades
IUPAC Name |
tert-butyl 6-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(15)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYXUCYXYSCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)





![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)



![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)